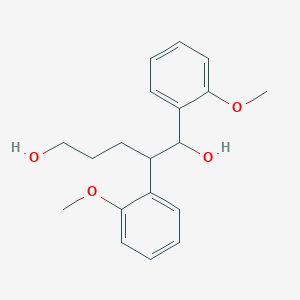
1,2-Bis(2-methoxyphenyl)pentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(2-methoxyphenyl)pentane-1,5-diol is an organic compound with the molecular formula C19H24O4 It is characterized by the presence of two methoxyphenyl groups attached to a pentane-1,5-diol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(2-methoxyphenyl)pentane-1,5-diol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzaldehyde and pentane-1,5-diol.
Condensation Reaction: The 2-methoxybenzaldehyde undergoes a condensation reaction with pentane-1,5-diol in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(2-methoxyphenyl)pentane-1,5-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or alkanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
1,2-Bis(2-methoxyphenyl)pentane-1,5-diol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,2-Bis(2-methoxyphenyl)pentane-1,5-diol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes or receptors, modulating their activity.
Pathways Involved: Influencing signaling pathways, such as the NF-κB pathway, which is involved in inflammation and cancer.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-methoxyphenyl)ethane-1,2-dione: Similar structure but with a different backbone.
1,5-Pentanediol: Lacks the methoxyphenyl groups, making it less complex.
Uniqueness
1,2-Bis(2-methoxyphenyl)pentane-1,5-diol is unique due to the presence of two methoxyphenyl groups, which confer specific chemical properties and potential biological activities not found in simpler compounds like 1,5-pentanediol.
Properties
Molecular Formula |
C19H24O4 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
1,2-bis(2-methoxyphenyl)pentane-1,5-diol |
InChI |
InChI=1S/C19H24O4/c1-22-17-11-5-3-8-14(17)15(10-7-13-20)19(21)16-9-4-6-12-18(16)23-2/h3-6,8-9,11-12,15,19-21H,7,10,13H2,1-2H3 |
InChI Key |
HQCMJVBZTNVFBP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(CCCO)C(C2=CC=CC=C2OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrazinamine, 5-(2-naphthalenyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B12521881.png)
![1-[(tert-Butoxyacetyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12521886.png)
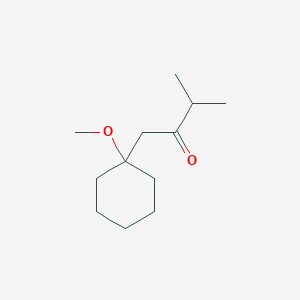
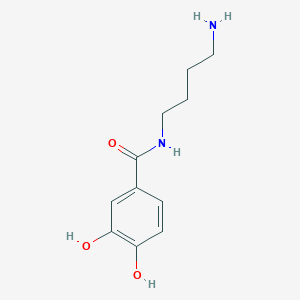
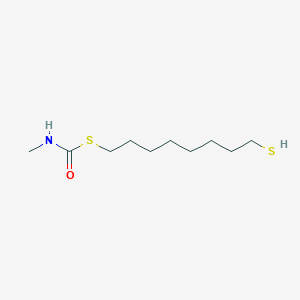
![4-(2-(2,3-Dihydro-4H-benzo[b][1,4]thiazin-4-yl)-2-oxoethoxy)benzonitrile](/img/structure/B12521903.png)
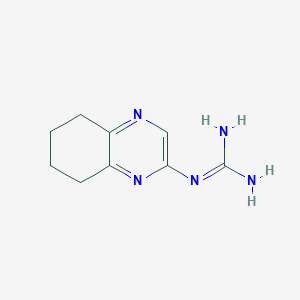
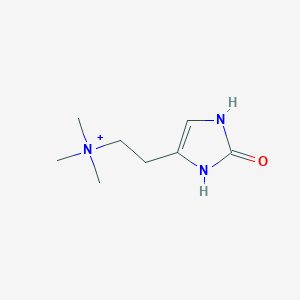
![1,1'-(Ethane-1,2-diyl)bis[3-(chloromethyl)-1H-pyrazole]](/img/structure/B12521926.png)
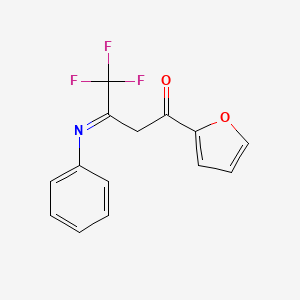
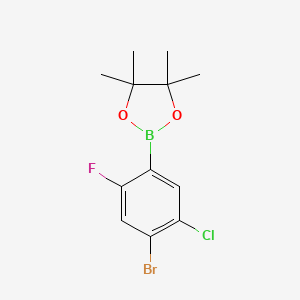
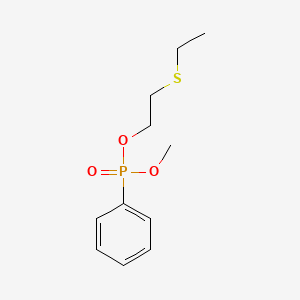
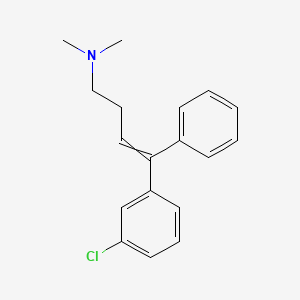
![[(4-Iodophenyl)methanetriyl]tris(trimethylsilane)](/img/structure/B12521974.png)
